1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene) is an organic compound that features a unique structure with selenium atoms bridging two methoxybenzene groups
Vorbereitungsmethoden
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzyl chloride with sodium selenide in the presence of a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the selenium atoms replace the chlorine atoms, forming the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
1,1’-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: The compound can be reduced to form selenides or diselenides.
Substitution: The methoxy groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1’-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other selenium-containing compounds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Research is ongoing to explore its potential as an antioxidant or anticancer agent due to selenium’s known biological activities.
Industry: It may be used in the development of advanced materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene) involves its interaction with biological molecules through its selenium atoms. Selenium can form selenoproteins, which play crucial roles in various biological processes, including antioxidant defense and redox regulation. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,1’-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene) can be compared with other selenium-containing compounds such as:
Dibenzyl diselenide: Similar in structure but lacks the methoxy groups, which may affect its reactivity and biological activity.
Selenomethionine: An amino acid derivative with selenium, used in biological studies and as a dietary supplement.
Eigenschaften
CAS-Nummer |
82745-60-6 |
---|---|
Molekularformel |
C16H18O3Se2 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
1-methoxy-4-[(4-methoxyphenyl)selanylmethoxymethylselanyl]benzene |
InChI |
InChI=1S/C16H18O3Se2/c1-17-13-3-7-15(8-4-13)20-11-19-12-21-16-9-5-14(18-2)6-10-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
NYYLWXGUKDEGAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[Se]COC[Se]C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.